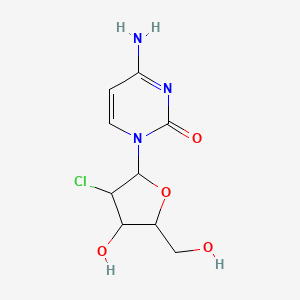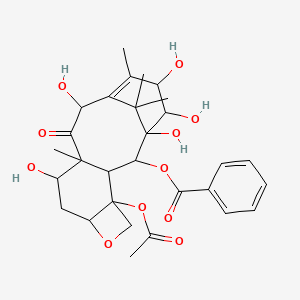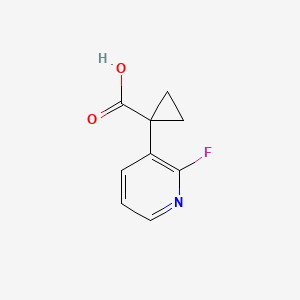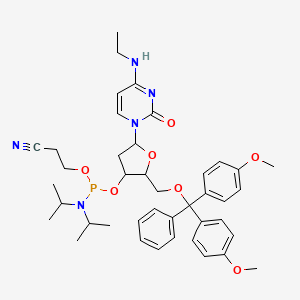
2-Chloro-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2’-deoxycytidine is a halogenated nucleoside analog that has garnered significant interest in the fields of molecular biology, genetics, and medicinal chemistry. This compound is structurally similar to cytidine but features a chlorine atom at the 2-position of the deoxyribose sugar, which imparts unique chemical and biological properties. It is primarily used in research to study DNA replication, repair mechanisms, and the effects of halogenated nucleosides on DNA stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis, and the product is purified through recrystallization or chromatography.
Starting Material: 2’-deoxycytidine
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C)
Purification: Recrystallization or chromatography
Industrial Production Methods
Industrial production of 2-Chloro-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorination using thionyl chloride or other chlorinating agents.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2’-deoxycytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form 2-chloro-2’-deoxyuridine or reduction to remove the chlorine atom.
Hydrolysis: Under acidic or basic conditions, the chlorine atom can be hydrolyzed to form 2’-deoxycytidine.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: 2’-deoxycytidine derivatives with different substituents.
Oxidation: 2-chloro-2’-deoxyuridine.
Reduction: 2’-deoxycytidine.
Applications De Recherche Scientifique
2-Chloro-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used to study the effects of halogenation on nucleosides and their chemical properties.
Biology: Employed in the investigation of DNA replication and repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to incorporate into DNA and disrupt replication.
Industry: Utilized in the synthesis of modified oligonucleotides for various biotechnological applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the chlorine atom can cause structural distortions in the DNA helix, leading to replication errors and strand breaks. This can trigger DNA repair pathways or induce apoptosis in rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
2-Chloro-2’-deoxycytidine can be compared with other halogenated nucleosides, such as:
5-Chloro-2’-deoxycytidine: Similar in structure but with the chlorine atom at the 5-position of the pyrimidine ring.
2-Chloro-2’-deoxyadenosine: A chlorinated purine nucleoside with different biological activities.
2-Bromo-2’-deoxycytidine: Another halogenated analog with a bromine atom instead of chlorine.
Uniqueness
The unique positioning of the chlorine atom in 2-Chloro-2’-deoxycytidine imparts distinct chemical and biological properties, making it a valuable tool in studying DNA interactions and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H12ClN3O4 |
|---|---|
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
4-amino-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) |
Clé InChI |
LOZPBORRQPATRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)



![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)


![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)

![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
